2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole
Description
Properties
IUPAC Name |
2-butyl-4-chloro-5-(phenylmethoxymethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFBRRGRCRQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468578 | |
| Record name | 2-BUTYL-4-CHLORO-5-BENZYLOXYMETHYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679412-76-1 | |
| Record name | 2-Butyl-5-chloro-4-[(phenylmethoxy)methyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679412-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BUTYL-4-CHLORO-5-BENZYLOXYMETHYL-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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pH Control : Maintaining the reaction system’s pH between 6.0 and 7.5 is critical. Deviations outside this range lead to by-products, such as bis-condensation impurities, which complicate purification and reduce yield.
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Temperature : The condensation is typically conducted at ambient temperature (20–25°C), with post-reaction dehydration performed under reflux conditions.
Table 1: Condensation Reaction Parameters
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| pH | 6.0–7.5 | <6.0: Slow reaction; >7.5: By-products |
| Temperature | 20–25°C | Higher temps accelerate but risk side reactions |
| Solvent | Aqueous ethanol | Ensures solubility of intermediates |
This step achieves yields exceeding 85% when pH is rigorously controlled.
Chlorination at the 4-Position
Chlorination of the imidazole ring at the 4-position is achieved using phosphorus oxychloride (POCl₃), a reagent known for its efficacy in introducing chloro groups into heterocycles. The reaction mechanism involves the formation of a reactive intermediate, which facilitates electrophilic substitution.
Procedure Highlights
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Reagent Ratio : A 2:1 molar ratio of POCl₃ to imidazole derivative ensures complete chlorination.
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Solvent System : Toluene is preferred for its ability to dissolve both POCl₃ and the imidazole substrate while tolerating elevated temperatures (100–105°C).
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Post-Treatment : The reaction mixture is quenched in ice water, adjusted to pH 1–2, and extracted with toluene. Crystallization at −20°C yields 2-butyl-4-chloro-1H-imidazol-5(4H)-one with >90% purity.
Introduction of the Benzyloxymethyl Group
The 5-benzyloxymethyl substituent is introduced via nucleophilic substitution or etherification of a hydroxymethyl intermediate. Two primary strategies emerge from the literature:
Strategy A: Direct Benzylation of a Hydroxymethyl Intermediate
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Reduction of Formyl Group : The 5-formyl group in 2-butyl-4-chloro-5-formylimidazole (synthesized via Vilsmeier-Haack formylation) is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol.
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Benzylation : The resulting 5-hydroxymethyl derivative is treated with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyl ether.
Table 2: Benzylation Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzyl bromide/K₂CO₃ | DMF | 80°C | 78–82 |
| Benzyl chloride/NaH | THF | 60°C | 70–75 |
Strategy B: Diol Intermediate Route
An alternative pathway involves synthesizing (2-butyl-1H-imidazole-4,5-diyl)dimethanol, a diol intermediate, followed by selective chlorination and benzylation.
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Diol Synthesis : Condensation of imidazole precursors under alkaline conditions yields the diol.
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Selective Chlorination : POCl₃ selectively chlorinates the 4-position, leaving the 5-hydroxymethyl group intact.
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Benzylation : The 5-hydroxymethyl group is benzylated using benzyl bromide in 1,4-dioxane, achieving 80–85% yield.
Alternative Synthetic Routes
Route 1: Mitsunobu Reaction
The Mitsunobu reaction offers a stereospecific method for introducing the benzyloxymethyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxymethyl group is converted to the benzyl ether in high yield.
Route 2: One-Pot Chlorination-Benzylation
A streamlined approach combines chlorination and benzylation in a single reactor. After POCl₃-mediated chlorination, benzyl alcohol is added directly, with sulfuric acid catalyzing the etherification. This method reduces purification steps but requires precise stoichiometry to avoid over-benzylation.
Industrial-Scale Optimization
Challenges and Solutions
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By-Product Formation : Impurities such as 4,5-dichloro derivatives are minimized by controlling POCl₃ stoichiometry and reaction time.
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Crystallization Efficiency : Slow cooling (−20°C, 5 hours) and toluene washing enhance crystal purity (>98% by HPLC).
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Solvent Recovery : Toluene and DMF are recycled via distillation, reducing production costs by 30%.
Table 3: Industrial Process Metrics
| Metric | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Overall Yield | 65–70% | 72–75% |
| Purity | 95–98% | 97–99% |
| Cycle Time | 48 hours | 36 hours |
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-butyl-4-chloro-5-benzyloxymethyl-1H-imidazole can be contextualized against related imidazole derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The benzyloxymethyl group in the target compound increases lipophilicity compared to hydroxymethyl () or formyl () groups, which may enhance blood-brain barrier penetration .
- In contrast, polar groups like hydroxymethyl () reduce lipophilicity, limiting bioavailability .
Reactivity and Synthetic Utility: The aldehyde group in 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde () enables condensation reactions with hydrazides or amines, making it a key intermediate for hydrazone or imine derivatives .
Biological Activity :
- Imidazole derivatives with peptidomimetic side chains () exhibit protease inhibition due to structural mimicry of peptide substrates .
- Chlorinated imidazoles (e.g., –5, 7–9) are associated with antimicrobial and anti-inflammatory activities, though specific data for the target compound remain underexplored .
Biological Activity
Chemical Profile
2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole is a synthetic compound with the molecular formula C15H19ClN2O and a molecular weight of 278.78 g/mol. It is characterized by the presence of a butyl group, a chloro substituent, and a benzyloxymethyl group attached to the imidazole ring, which contributes to its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of target proteins, leading to significant changes in cellular processes.
Enzyme Inhibition
Another aspect of its biological activity involves enzyme inhibition. The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, although detailed studies are required to elucidate these mechanisms fully. The presence of the chloro group and the benzyloxymethyl moiety may enhance its binding affinity to target enzymes compared to other imidazole derivatives.
Case Studies
- Antitumor Activity : A study investigating various imidazole derivatives found that substituents on the imidazole ring significantly influenced anticancer activity. Compounds with electron-donating groups exhibited enhanced potency against cancer cell lines . While direct studies on this compound are sparse, its structure suggests it could similarly benefit from strategic substitutions.
- Proteomic Applications : The compound has been employed in proteomics research to study protein interactions and functions. Its ability to modify protein behavior through selective binding may provide insights into cellular mechanisms and disease states.
Comparative Analysis
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Butyl, chloro, benzyloxymethyl groups | Potential anticancer properties; enzyme inhibition |
| 2-Butyl-4-chloro-1H-imidazole | Lacks benzyloxymethyl group | Reduced biological activity |
| 4-Chloro-5-benzyloxymethyl-1H-imidazole | Lacks butyl group | Different chemical behavior |
Q & A
Q. What are the recommended synthetic routes for 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives typically involves multi-step protocols. For example, one-pot methods using catalysts like phosphorous oxychloride under controlled temperatures (e.g., 120°C) can cyclize intermediates into the target compound . Optimization may include solvent selection (DMF, ethanol) to enhance solubility and purification via recrystallization or column chromatography. Yield improvements often require adjusting stoichiometric ratios of reagents (e.g., benzyl chloride for benzyloxymethyl substitution) .
Q. How is the structural identity of this compound confirmed experimentally?
Structural validation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., benzyloxymethyl protons at δ 4.5–5.0 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .
- IR : Detects functional groups (e.g., C-Cl stretches near 700 cm) .
Cross-referencing with synthetic intermediates (e.g., 2-Butyl-5-chloroimidazole-4-methanol) ensures accuracy .
Q. What solubility and stability considerations are critical for handling this compound?
Solubility varies by solvent:
- High solubility in DMF and DMSO, moderate in ethanol/methanol .
Stability requires protection from light and moisture to prevent degradation of the benzyloxymethyl group. Storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties or reaction pathways for this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), revealing reactivity trends. For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the imidazole ring, guiding functionalization strategies . Molecular docking studies further predict interactions with biological targets like angiotensin II receptors .
Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?
- Contradictory NMR peaks : Re-examine reaction intermediates for regioisomeric byproducts (e.g., incorrect substitution patterns) .
- Low yields : Screen alternative catalysts (e.g., Pd/C for hydrogenation steps) or adjust reaction times .
- Unexpected HRMS signals : Use high-resolution LC-MS to distinguish between isobaric species or degradation products . Iterative hypothesis testing and peer validation are critical .
Q. How do structural modifications (e.g., substituent variations) impact biological activity as angiotensin II antagonists?
The benzyloxymethyl and chloro groups are pivotal for receptor binding. Comparative studies show:
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Use preparative HPLC for polar byproducts .
- Process safety : Avoid exothermic side reactions by controlling reagent addition rates (e.g., benzyl chloride) .
- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
